REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([Cl:15])=[CH:5][C:6]=1[CH:7]1[CH2:12][C:11](=O)[CH2:10][C:9](=[O:14])[CH2:8]1.C([O-])(=O)C.[NH4+:20]>C(O)C>[NH2:20][C:11]1[CH2:12][CH:7]([C:6]2[CH:5]=[C:4]([Cl:15])[S:3][C:2]=2[Cl:1])[CH2:8][C:9](=[O:14])[CH:10]=1 |f:1.2|
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Name
|
|
Quantity
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42 g
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Type
|
reactant
|
Smiles
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ClC=1SC(=CC1C1CC(CC(C1)=O)=O)Cl
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Name
|
|
Quantity
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36.9 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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840 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Under reduced pressure, the solvent was evaporated
|
Type
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ADDITION
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Details
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to the residue was added water
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Type
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FILTRATION
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Details
|
The crystals were filtered
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Type
|
WASH
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Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(CC(C1)C1=C(SC(=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |